5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid
Overview
Description
5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior of structurally similar compounds. The first paper discusses a fluorogenic reagent for carboxylic acids, which could potentially be used to analyze compounds like 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid . The second paper examines the hydrolysis kinetics of various 1-carbamoyl derivatives of 5-fluorouracil, which shares the fluorinated aromatic motif present in 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid .
Synthesis Analysis
The synthesis of related fluorogenic reagents, such as 7-acetylamino-4-mercapto-2,1,3-benzoxadiazole (AABD-SH), involves the use of Hammett substituent constants to predict fluorescence characteristics . While the synthesis of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid itself is not described, the principles of designing fluorogenic reagents could be applied to synthesize derivatives of this compound for analytical purposes.
Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid would likely influence its fluorescence characteristics, as seen with benzofurazan compounds . The presence of a fluorine atom could affect the electron distribution within the molecule, potentially altering its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of carboxylic acid derivatives, as discussed in the second paper, shows that the hydrolysis of 1-carbamoyl-5-fluorouracil derivatives yields 5-fluorouracil . This suggests that 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid could undergo similar reactions, potentially forming fluorinated aromatic compounds upon hydrolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluorouracil derivatives, such as lipophilicity and solubility, are influenced by their molecular structure . The derivatives studied were found to be more lipophilic and less soluble in water than 5-fluorouracil. By analogy, 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid may also exhibit increased lipophilicity compared to its non-fluorinated analogs, which could affect its solubility and interaction with biological media.
Scientific Research Applications
Crystallographic Analysis
- Crystal Structure Insights : Studies on similar compounds such as 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid and 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid have provided insights into their crystal structures. These analyses revealed how the carboxyl groups in these compounds engage in intermolecular hydrogen bonds, forming dimers and further stacking into specific arrangements (Seo, Choi, Son, & Lee, 2011); (Choi, Seo, Son, & Lee, 2009).
Chemical Synthesis and Characterization
- Synthesis and Antimicrobial Activity : A related compound, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, was synthesized and tested for antimicrobial activity against various microbes. The synthesis involved the use of 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, providing a method for creating derivatives with potential biomedical applications (Krawiecka et al., 2012).
Medicinal Chemistry
- Benzofuran Derivatives in Drug Discovery : Benzofuran derivatives, closely related to 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid, have been explored for their therapeutic potential. For instance, certain benzofuran-based compounds have shown promising results as S1P1 receptor agonists, potentially useful for treating multiple sclerosis (Saha et al., 2011).
Advanced Organic Chemistry
- Role in Complex Organic Syntheses : The compound and its analogs play a crucial role in the synthesis of complex organic molecules. One such example is the synthesis of fluorodeoxy pentofuranosides, where derivatives of benzofuran were important intermediates (Mikhailopulo et al., 1995).
Exploration of Reaction Mechanisms
- Investigating Benzofuran Synthesis : Studies on the synthesis of benzofuran derivatives, including the reactivities of intermediates, shed light on the underlying reaction mechanisms. Such research is fundamental to understanding how various benzofuran derivatives, including 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid, can be synthesized and manipulated (Horaguchi, Matsuda, Tanemura, & Suzuki, 1987).
Safety And Hazards
Future Directions
Benzofuran derivatives, including 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid, have shown significant potential in various fields. For instance, some substituted benzofurans have demonstrated potent anticancer activities . Therefore, the development of promising compounds with targeted therapy potentials and minimal side effects is a primary goal for medical researchers . Furthermore, the synthesis of these compounds remains an area of high interest, with general protocols for their synthesis still being highly sought after .
properties
IUPAC Name |
5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIDGDXRCTUPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366706 | |
Record name | 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid | |
CAS RN |
81718-76-5 | |
Record name | 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-3-methylbenzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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